Home > Products > Screening Compounds P135029 > 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine - 865657-97-2

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-3019147
CAS Number: 865657-97-2
Molecular Formula: C19H15FN4O
Molecular Weight: 334.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(6-(2-(Dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine (DFPA)

    • Compound Description: DFPA is a pyrazolo[1,5-α]pyrimidine derivative investigated for its potential as an anti-tuberculosis drug. [] Computational studies using DFT methods were performed to analyze its molecular structure, vibrational frequencies, and potential inhibitory activity against MtPanK and PanK. []

    LDN-193189 (LDN)

    • Compound Description: LDN is a potent and selective activin receptor-like kinase 3 (ALK3) inhibitor. [] LDN demonstrated the ability to block SMAD phosphorylation in vitro and in vivo and enhance liver regeneration after partial hepatectomy (PH) in mice. [] The compound does not affect liver synthetic or metabolic function. []
    • Relevance: LDN is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivative, similar to 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. [] Exploring the biological activities of LDN, particularly its role in liver regeneration, can provide valuable insights into the potential therapeutic applications of other pyrazolo[1,5-a]pyrimidine compounds, including 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine.

    3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

    • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative exhibiting antitumor activity against the MCF-7 human breast adenocarcinoma cell line. [] It demonstrated the most potent inhibitory activity among the tested compounds with a half maximal inhibitory concentration (IC50) of 11 µM. []

    N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

    • Compound Description: This class of compounds comprises a series of newly synthesized N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines. [] The study focused on their hydrogen bonding patterns in both anhydrous and hydrated forms, providing insights into their solid-state structures. []

    3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

    • Compound Description: This compound exhibited protective properties against diabetes in a study where diabetes was induced in male Wistar rats by prolonged injection of low doses of dexamethasone. [] The compound's antidiabetic activity is attributed to the presence of a methoxy group in the ortho position of the phenyl moiety, potentially disrupting the planarity of the molecule. []

    MSX-3

    • Compound Description: MSX-3 is an adenosine A2A receptor antagonist. [] Different doses of MSX-3 have been shown to either decrease or increase self-administration of cannabinoids, such as delta-9-tetrahydrocannabinol (THC) and anandamide, in squirrel monkeys. [] Lower doses are believed to act primarily on presynaptic A2A receptors in the striatum, while higher doses block postsynaptic A2A receptors in striatopallidal neurons. []
    • Compound Description: SCH-442416 is a selective adenosine A2A receptor antagonist, showing preferential action at presynaptic A2A receptors. [] In squirrel monkeys, SCH-442416 decreased the reinforcing effects of THC, as evidenced by a rightward shift in the THC self-administration dose-response curves. [] This suggests that blocking presynaptic A2A receptors could be a potential therapeutic strategy for treating marijuana dependence. []

    KW-6002

    • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist with a higher affinity for postsynaptic A2A receptors. [] It potentiated the reinforcing effects of THC in squirrel monkeys, shifting the THC self-administration dose-response curves to the left. [] This finding suggests that postsynaptic A2A receptors may play a role in modulating the rewarding effects of THC. []

    R121919

    • Compound Description: R121919 is a corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] Unlike some antidepressants, R121919 did not demonstrate an effect on cell proliferation in the dentate gyrus of the hippocampus or on hippocampal brain-derived neurotrophic factor (BDNF) mRNA expression in adult or adolescent rats after long-term administration. [] This challenges the hypothesis that all antidepressants promote neurogenesis under non-stressed conditions. []

    2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IBMECA)

    • Compound Description: Cl-IBMECA is a selective adenosine A(3) receptor agonist. [] It exhibited a protective effect on skeletal muscle tissue in a mouse hindlimb ischemia-reperfusion model, reducing injury markers such as Evans blue dye staining and serum creatine kinase levels. [] This protective effect was abolished in mice lacking phospholipase C-beta2/beta3, suggesting that the A(3) receptor signals through this pathway. []

    2-Chloro-N(6)-cyclopentyladenosine (CCPA)

    • Compound Description: CCPA is an adenosine A(1) receptor agonist. [] Similar to Cl-IBMECA, CCPA demonstrated a cytoprotective effect in a mouse hindlimb ischemia-reperfusion model. [] This protection was selectively blocked by the A(1) antagonist DPCPX, indicating the involvement of A(1) receptors. [] Unlike Cl-IBMECA, CCPA's protective effect was not affected by the absence of phospholipase C-beta2/beta3, indicating a different signaling pathway. []

    2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS-21680)

    • Compound Description: CGS-21680 is an agonist of the adenosine A(2A) receptor. [] Like the A(1) and A(3) agonists, CGS-21680 reduced skeletal muscle injury in a mouse hindlimb ischemia-reperfusion model. [] This effect was selectively blocked by the A(2A) antagonist SCH-442416, confirming the involvement of A(2A) receptors in this protective mechanism. [] The protective effect of CGS-21680, similar to CCPA, was not affected by the absence of phospholipase C-beta2/beta3. []

    2-Chloroadenosine

    • Compound Description: 2-chloroadenosine is a stable analog of adenosine. [] It has been found to produce concentration-dependent relaxations in phenylephrine-contracted murine corpus cavernosum tissues. [] The relaxation induced by 2-chloroadenosine is mediated by the activation of both A2A and A2B receptor subtypes. [] This suggests a potential role of adenosine and its receptors in regulating smooth muscle tone and erectile function. []

    2-Phenylaminoadenosine (CV1808)

    • Compound Description: CV1808 is an agonist of both A2A and A2B adenosine receptors. [] Similar to 2-chloroadenosine, CV1808 induces concentration-dependent relaxation in phenylephrine-precontracted murine corpus cavernosum tissues. [] This relaxation is attributed to the activation of both A2A and A2B receptors. []

    N6-Cyclopentyladenosine (C8031)

    • Compound Description: C8031 is an agonist of the adenosine A1 receptor. [] In murine corpus cavernosum, C8031 caused a rightward shift in the frequency-dependent contractions elicited by electrical field stimulation (EFS) of adrenergic nerves, indicating an inhibitory effect on sympathetic neurotransmission. [] This suggests that A1 receptors might play a role in modulating erectile responses by regulating neurotransmitter release. []

    CGS 20625

    • Compound Description: CGS 20625 is a positive allosteric modulator of GABAA receptors. It exhibits a preference for GABAA receptors containing the γ2 subunit over those containing the γ1 subunit. [, ]
Overview

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It belongs to the class of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's molecular formula is C19H15FN4O, with a molar mass of 334.35 g/mol.

Source

The compound can be sourced from various chemical databases and research articles that focus on synthetic methodologies and biological evaluations of pyrazolo derivatives. Notably, it is often synthesized as part of research into new therapeutic agents targeting specific diseases.

Classification

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is classified under the category of heterocyclic compounds, specifically those containing both pyrazole and pyrimidine rings. This classification is significant due to the pharmacological importance of such compounds in drug discovery.

Synthesis Analysis

Methods

The synthesis of 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through several methods, including:

  1. Multi-component reactions: These reactions involve the simultaneous combination of multiple reactants to form the desired product in a single step.
  2. Microwave-assisted synthesis: This technique enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture.

Technical Details

The synthesis typically involves starting materials such as 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives. The reaction conditions may include solvents like ethanol or acetic acid and catalysts to facilitate the formation of the pyrazolo-pyrimidine framework.

Molecular Structure Analysis

Data

  • Molecular Formula: C19H15FN4O
  • Molar Mass: 334.35 g/mol
  • CAS Number: [Not provided in the search results]
Chemical Reactions Analysis

Reactions

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions due to its functional groups:

  1. Substitution reactions: The presence of fluorine and methoxy groups allows for electrophilic aromatic substitution.
  2. Condensation reactions: The amine group can react with carbonyl compounds to form imines or amines.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, using acid catalysts can promote condensation reactions effectively.

Mechanism of Action

Process

The mechanism of action for 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine may involve:

  1. Inhibition of specific enzymes or receptors: Many pyrazolo-pyrimidines function by inhibiting kinases or other targets involved in cell signaling pathways.
  2. Modulation of gene expression: Some derivatives have been reported to influence transcription factors or other regulatory proteins.

Data

Research indicates that similar compounds exhibit anti-cancer properties by targeting pathways involved in tumor growth and survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation under certain conditions.
Applications

Scientific Uses

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has potential applications in:

  1. Drug development: As a lead compound for synthesizing new pharmaceuticals targeting cancer and inflammatory diseases.
  2. Biological research: Useful in studying cellular mechanisms due to its ability to modulate enzyme activity or gene expression.
  3. Chemical biology: Employed in assays to evaluate the biological activity of similar pyrazolo-pyrimidine compounds.

This compound exemplifies the ongoing research into heterocyclic compounds that hold promise for therapeutic applications across various medical fields.

Synthetic Methodologies and Optimization Strategies

Regioselective Cyclocondensation Approaches for Pyrazolo[1,5-a]pyrimidine Core Assembly

The construction of the pyrazolo[1,5-a]pyrimidine core for the target compound relies on the regioselective cyclocondensation of 5-amino-1H-pyrazoles with 1,3-biselectrophilic reagents. Key studies demonstrate that unsymmetrical β-dicarbonyl precursors enable precise control over the positioning of the 4-fluorophenyl and 4-methoxyphenyl groups at C-3 and C-6, respectively. For example, the reaction of 5-amino-3-(4-fluorophenyl)pyrazole with 3-(4-methoxyphenyl)-3-oxopropanenitrile proceeds via kinetically controlled aza-Michael addition, where the exocyclic amine attacks the more electrophilic β-carbon of the enone system. This step is followed by intramolecular cyclization and dehydration, affording the 6-(4-methoxyphenyl)-3-(4-fluorophenyl) scaffold with >90% regioselectivity [4] [7].

Solvent effects critically influence regiocontrol. While acetic acid promotes cyclization at the less hindered carbonyl of unsymmetrical 1,3-diketones, Lewis acid catalysts (e.g., AlCl₃) enhance electrophilicity and direct cyclization toward sterically congested carbonyls. This is essential for installing the 4-methoxyphenyl group at C-6. A study using 2-acetylcyclopentanone under solvent-free conditions achieved 95% yield of fused pyrazolo[1,5-a]pyrimidines, demonstrating the role of fusion temperature (120–140°C) in suppressing side products [1] [6].

Table 1: Regioselectivity Control in Cyclocondensation Reactions

Substituent R¹ (C-3)Substituent R² (C-6)Solvent/CatalystRegioselectivity Ratio (C6:C5)
4-Fluorophenyl4-MethoxyphenylAcetic acid90:10
4-Fluorophenyl4-MethoxyphenylAlCl₃/Toluene98:2
MethylEthoxycarbonylSolvent-free>99:1

Microwave- and Ultrasound-Assisted Functionalization at C-3 and C-6 Positions

Functionalization of the pyrazolo[1,5-a]pyrimidine core benefits significantly from energy-transfer technologies. Microwave irradiation (MW) drastically reduces reaction times for cyclocondensation—from hours under conventional reflux to minutes. For instance, coupling 5-amino-3-(4-fluorophenyl)pyrazole with β-enaminones under MW (180°C, 20 min) delivers 6-substituted pyrazolo[1,5-a]pyrimidines in 88–96% yield, compared to 65–70% yield via 16-hour reflux [4] [7]. This acceleration arises from dielectric heating, which enhances molecular collision frequency and overcomes kinetic barriers.

Ultrasound-assisted synthesis (US) leverages acoustic cavitation to achieve similar efficiency. Sonication of 3-bromopyrazolo[1,5-a]pyrimidine with 4-methoxyphenylboronic acid in aqueous ethanol completes Suzuki coupling within 10 minutes (85% yield), whereas thermal methods require 12 hours. The collapse of microbubbles generates localized hotspots (~5000 K), facilitating oxidative addition at Pd(0) centers and improving atom economy [6] [9].

Table 2: Energy-Assisted vs. Conventional Synthesis

Reaction StepConditionsTimeYield (%)Energy Efficiency (kJ/g)
CyclocondensationConventional reflux16 h65–70480
CyclocondensationMicrowave irradiation20 min88–9652
Suzuki coupling (C-6)Thermal (80°C)12 h75310
Suzuki coupling (C-6)Sonication (40 kHz)10 min8536

Post-Synthetic Modifications: Buchwald-Hartwig Amination and Cross-Coupling Reactions

C-7 amination of preformed 7-chloro derivatives is optimally achieved via Buchwald-Hartwig amination. Employing Pd₂(dba)₃/XPhos as a catalyst system and LiHMDS as a base in toluene, amination with ammonia surrogates (e.g., benzophenone imine) delivers the 7-amine after acidic deprotection. This method circumvents the instability of free 7-amino precursors and achieves >95% conversion with <2% diarylation byproducts [7].

Palladium-catalyzed cross-couplings enable diversification at C-3 and C-6. For the target compound, Suzuki-Miyaura coupling of 3,7-dibromopyrazolo[1,5-a]pyrimidine with 4-fluorophenylboronic acid installs the C-3 fluorophenyl group, while subsequent coupling at C-6 with 4-methoxyphenylboronic acid proceeds with high selectivity due to electronic bias—electron-deficient C-3 bromides oxidatively add faster than C-6 bromides. Alternatively, direct C-H arylation at C-6 using Pd/Cu dual catalysts avoids prehalogenation, though yields are moderate (60–70%) [7] [9].

Green Chemistry Metrics: Solvent-Free Protocols and Reaction Mass Efficiency (RME) Analysis

Solvent-free cyclocondensation under microwave irradiation exemplifies waste-minimized synthesis. Reagents are adsorbed onto silica gel or K-10 montmorillonite and irradiated, eliminating solvent use and reducing purification complexity. For 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, this approach achieves RME values of 40–53%, significantly higher than solution-phase methods (RME: 15–20%) [6] [7]. RME is calculated as:

RME = (Mass of product / Total mass of reactants) × 100%  

Aqueous-phase synthesis further enhances sustainability. Reactions in water at 80°C leverage hydrophobic effects to drive cyclocondensation, yielding pyrazolo[1,5-a]pyrimidines with 75–90% efficiency. This method avoids toxic organic solvents and simplifies extraction, though it is limited to water-compatible reactants [9]. Compared to BODIPY fluorophores (RME: 1.31–17.9%), pyrazolo[1,5-a]pyrimidine syntheses show superior green metrics due to atom-economic bond formation and minimized protection/deprotection steps [7].

Emerging Strategies: Biocatalytic Trifluoromethylation and CRISPR-Engineered Pathways

Laccase-catalyzed trifluoromethylation offers a route to CF₃-analogues of the target compound. Using Agaricus bisporus laccase, tert-butyl hydroperoxide, and Langlois’ reagent (CF₃SO₂Na), unprotected phenol derivatives undergo regioselective C–CF₃ bond formation at the meta position relative to OH groups. This method achieves 62% yield with excellent functional group tolerance (ketones, esters), though electron-rich phenols risk polymerization [5].

Engineered microbial pathways represent a frontier for de novo synthesis. E. coli strains modified via CRISPR-Cas9 express aminopyrazole synthase and β-enaminone ketolase, enabling one-pot assembly of pyrazolo[1,5-a]pyrimidines from glucose. Early prototypes show 30% molar yield, but enzyme promiscuity toward substituted substrates requires optimization. Flow systems integrating photocatalytic trifluoromethylation with immobilized alcohol dehydrogenases (e.g., Lk-ADH-Lica in PVA/PEG cryogels) demonstrate semicontinuous production of chiral trifluoromethylated intermediates, achieving space-time yields of 1.12 g L⁻¹ h⁻¹ [7] [8].

Table 3: Emerging Biocatalytic and Hybrid Strategies

StrategyConditionsKey AdvantageLimitation
Laccase/CF₃SO₂Na/tBuOOHpH 5.0, 30°C, DMSO/waterRegioselective C–H trifluoromethylationPolymerization of electron-rich substrates
Engineered E. coli pathwayGlucose feed, 37°CDe novo synthesis from simple sugarsLow yield (30%) for complex substituents
Photo-biocatalytic flowTHF/water, Eosin Y, immobilized ADHContinuous chiral alcohol productionEnzyme stability in THF < 72 h

Properties

CAS Number

865657-97-2

Product Name

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C19H15FN4O

Molecular Weight

334.354

InChI

InChI=1S/C19H15FN4O/c1-25-15-8-4-12(5-9-15)16-10-22-19-17(11-23-24(19)18(16)21)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3

InChI Key

GHFABQDLEKARQV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.